B1574145 AMP423

AMP423

Cat. No.: B1574145
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. This compound was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, this compound was not myelosuppressive. Mechanistic studies show that this compound/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, this compound induces the accumulation of cells in S-phase. This compound has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.

Scientific Research Applications

Anti-tumor Activity and Mechanism of Action

AMP423 has shown significant anti-tumor activity, particularly in the context of hematologic tumors. It exhibits a pro-oxidant effect similar to the anti-tumor agent imexon, but with greater cytotoxic potency in vitro. This compound has been effective against various human cancer cell lines and hematologic tumors like myeloma and B-cell lymphoma in vivo. Its mechanism of action involves a mix of necrosis and apoptosis, with notable features like generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, without alkylation of nucleophiles. Unlike imexon, this compound induces cell accumulation in S-phase rather than G2/M arrest (Dorr et al., 2012).

Tumor Delay and Mechanistic Studies

Further studies on this compound have emphasized its lipophilic nature and higher cytotoxic potency compared to imexon against various cancer cell types, including multiple myeloma, pancreatic, colorectal, lymphoma, leukemia, prostate, and breast cancers. This greater potency may be attributed to the lipophilic naphthyl moiety, facilitating increased cell uptake. This compound and imexon shared similarities in their mechanism of action, including the induction of apoptosis and necrosis, the loss of mitochondrial membrane potential, and the generation of reactive oxygen species. However, they differ in their effects on the cell cycle, with this compound causing S-phase arrest. In vivo, this compound delayed tumor growth in lymphoma and myeloma xenografts in mice (Dorr et al., 2011).

Role in Metformin's Pharmacological Action

Studies have also explored the role of this compound in relation to the pharmacological action of metformin. The study focused on the organic cation transporter 3 (OCT3) and its missense variants, specifically investigating their uptake of metformin and monoamines. It was found that the this compound variant V423F, among others, showed altered substrate specificity, significantly reducing the uptakes of metformin and catecholamines. This suggests that variants of OCT3, like V423F, can modulate the action of metformin and catecholamines (Chen et al., 2010).

Other Research Applications

  • Astronomy and Atmospheric Research : The Amptek X123, related to AMP technology, has been instrumental in the Miniature X-Ray Solar Spectrometer CubeSat project, which aims to study solar processes and their influence on Earth's atmosphere (Mason et al., 2015).
  • Biological and Environmental Studies : AMPs, including variants like this compound, have been used in research ranging from microbial dynamics in food production to environmental studies on amphibians as models for ecological changes (Bokulich et al., 2016), (Hopkins, 2007).

Properties

Appearance

Solid powder

Synonyms

AMP423; NONE

Origin of Product

United States

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